Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzo[B][1,4]oxazepine core, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction parameters and can be scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted spiro compounds.
Scientific Research Applications
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- Tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Uniqueness
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1956331-92-2 |
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Molecular Formula |
C18H25ClN2O3 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
tert-butyl 7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25ClN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3 |
InChI Key |
URVNNBRSXDECDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)Cl)CC1 |
Origin of Product |
United States |
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